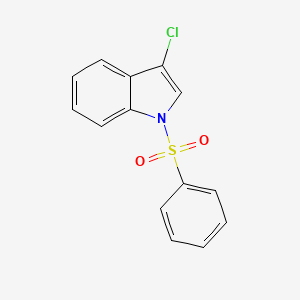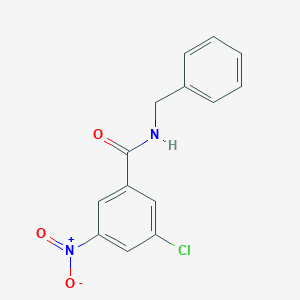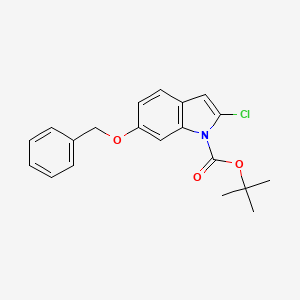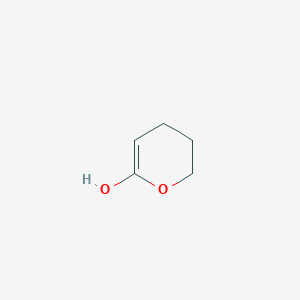
3,6-dihydro-2H-pyran-4-ol
Übersicht
Beschreibung
3,6-dihydro-2H-pyran-4-ol is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-dihydro-2H-pyran-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-dihydro-2H-pyran-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of α-substituted 3,6-dihydro-2H-pyrans : A study by Zhao et al. (2019) developed a direct and practical oxidative C-H alkynylation and alkenylation of 3,6-dihydro-2H-pyran skeletons. This metal-free process is effective for a variety of 3,6-dihydro-2H-pyrans, enabling rapid creation of a library of 2,4-disubstituted 3,6-dihydro-2H-pyrans for bioactive small molecule identification (Ran Zhao et al., 2019).
Construction of Dihydropyran and Dihydro-1,4-oxazine Derivatives : Varela and Saá (2016) highlighted the synthesis of pyrans, including 3,6-dihydro-2H-pyrans, as significant due to their presence in natural compounds with extraordinary biological activities. The paper reviewed catalytic methodologies for the synthesis of these heterocyclic structures from acyclic precursors (J. A. Varela & C. Saá, 2016).
Regioselective Synthesis of Functionalized Dihydropyrones : Li et al. (2019) developed a novel synthesis methodology for functionalized dihydropyrones, using amines, glyoxylic acid, and 4-substituted-1,2-oxaborol-2(5H)-ols. This process involved an intermolecular SN2 cyclization to provide 3,6-dihydro-2H-pyran-2-ones in one step (Hui Li et al., 2019).
Use in Glycosylation Reactions : Kumar et al. (2011) demonstrated the use of 2,3-unsaturated allyl glycosides, including 6-(allyloxy)-3,6-dihydro-2-(hydroxymethyl)-2H-pyran-3-ol, as versatile glycosyl donors for stereoselective α-glycosylation of alcohols. This method offers an alternative to traditional glycosylation techniques (B. Kumar et al., 2011).
13C NMR Analysis for Stereochemical Assignment : Bartlett et al. (2014) used 13C NMR axial shielding effects to assign remote relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. This method is a reliable and convenient alternative for determining relative configuration in these compounds (Mark J. Bartlett et al., 2014).
Discovery of Novel Trisubstituted Asymmetric Derivatives : Zhang et al. (2005) carried out asymmetric synthesis and biological characterization of trisubstituted derivatives of 3,6-disubstituted pyran, including (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol, finding potent affinity for serotonin and norepinephrine transporters (Shijun Zhang et al., 2005).
Eigenschaften
IUPAC Name |
3,6-dihydro-2H-pyran-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1,6H,2-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHDGYDRHXCXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dihydro-2H-pyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B8032270.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate](/img/structure/B8032276.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B8032287.png)

![N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8032297.png)
![4-chloro-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8032302.png)



